1-(1,3-Dioxolan-2-yl)heptadecan-4-ol

Description

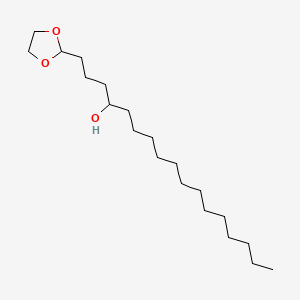

1-(1,3-Dioxolan-2-yl)heptadecan-4-ol is a long-chain aliphatic alcohol containing a 1,3-dioxolane ring at the first carbon and a hydroxyl group at the fourth carbon of a 17-carbon backbone. The 1,3-dioxolane moiety serves as a cyclic acetal, which stabilizes reactive intermediates and protects carbonyl groups during synthetic processes . Its hydrophobic alkyl chain may influence solubility and biological interactions, making it relevant in materials science and pharmaceutical research .

Properties

Molecular Formula |

C20H40O3 |

|---|---|

Molecular Weight |

328.5 g/mol |

IUPAC Name |

1-(1,3-dioxolan-2-yl)heptadecan-4-ol |

InChI |

InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-19(21)15-13-16-20-22-17-18-23-20/h19-21H,2-18H2,1H3 |

InChI Key |

OGJBMSPKNORTCP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(CCCC1OCCO1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Dioxolan-2-yl)heptadecan-4-ol typically involves the reaction of heptadecan-4-ol with 1,3-dioxolane under acidic conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the dioxolane ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dioxolan-2-yl)heptadecan-4-ol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Alkanes.

Substitution: Halides or amines.

Scientific Research Applications

1-(1,3-Dioxolan-2-yl)heptadecan-4-ol has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(1,3-Dioxolan-2-yl)heptadecan-4-ol and analogous compounds:

Key Observations:

Chain Length and Hydrophobicity: The 17-carbon chain in this compound confers higher hydrophobicity compared to shorter-chain analogs like 1-(1,3-Dioxolan-2-yl)-octan-2-one.

Functional Group Positioning : The hydroxyl group at C4 distinguishes it from ketone-containing analogs (e.g., octan-2-one derivatives), altering reactivity in nucleophilic substitutions and hydrogen-bonding interactions .

Aromatic vs. Aliphatic Backbones : Biphenyl derivatives (e.g., 4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde) exhibit planar aromatic structures, enabling π-π stacking in materials science, whereas the aliphatic backbone of the target compound favors flexibility in supramolecular assemblies .

Synthetic Utility : The dioxolane ring in all compounds acts as a protecting group, but the target compound’s long chain may reduce steric hindrance during ring-opening reactions compared to branched analogs like 1-(1,3-Dioxolan-2-yl)-3-methyl-butan-2-one .

Reactivity and Mechanism Insights

- Acetal Elimination: Under acidic conditions (e.g., FeCl₃ in CH₂Cl₂), the dioxolane ring in this compound undergoes regioselective ring-opening, yielding phenolic derivatives. This mirrors behavior observed in monocyclic dioxolane substrates (e.g., 1-(1,3-dioxolan-2-yl)-4-methyl-oxanorbornadiene) .

- Hydroxyl Group Reactivity : The –OH group at C4 participates in esterification and etherification, similar to dodecan-1-ol (a simpler alcohol), but with reduced volatility due to the longer chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.